Tert-butyl 3-amino-4-chlorobenzoate
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Overview
Description
Tert-butyl 3-amino-4-chlorobenzoate is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the aromatic ring is substituted with an amino group at the 3-position and a chlorine atom at the 4-position . This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-chlorobenzoate typically involves the esterification of 3-amino-4-chlorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring is functionalized with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., HCl, HBr) and alkoxides (e.g., NaOEt) under basic or acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include halogenated or alkoxylated derivatives of the original compound.
Oxidation and Reduction: Products include nitro, nitroso, amine, or hydroxylamine derivatives.
Coupling Reactions: Products include various substituted aromatic compounds.
Scientific Research Applications
Tert-butyl 3-amino-4-chlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The amino and chlorine substituents on the aromatic ring can influence the compound’s reactivity and binding affinity to biological targets . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-3-chlorobenzoate: Similar structure but with different substitution pattern on the aromatic ring.
Tert-butyl 3-amino-4-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.
Tert-butyl 3-amino-4-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Tert-butyl 3-amino-4-chlorobenzoate is unique due to the specific positioning of the amino and chlorine substituents, which can influence its chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-amino-4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDMCRKDUAROBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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